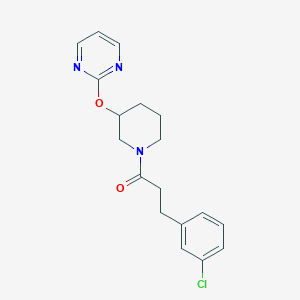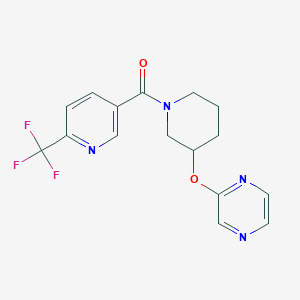
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, but specific details about its structure or any structural analysis are not available in the sources I found .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Synthesis and conformational analysis : Research on analogues of piperidine-based compounds has been conducted, focusing on the synthesis and conformational analysis of these substances. One study detailed the synthesis of Substance P antagonist analogues using an intramolecular Diels–Alder reaction, followed by acidic methanolysis and conversion to the target compounds. Conformational analyses were based on NMR and modeling data, providing insights into the structure-activity relationships of these compounds (Rombouts et al., 2003).
Molecular interaction studies : Another study explored the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on conformational analysis and pharmacophore models. This research contributes to understanding the binding interactions and activity modulation of cannabinoid receptors, which has implications for therapeutic applications (Shim et al., 2002).
Biological and Pharmacological Applications
Antimicrobial and antitumor activity : Studies have synthesized and evaluated the biological activities of piperidine-related compounds, showing antimicrobial and antitumor potentials. For instance, certain polymethoxylated fused pyridine ring systems were synthesized and screened for in-vitro antitumor activity, highlighting the broad spectrum of antitumor activities of these compounds (Rostom et al., 2009).
Anticancer and antimicrobial agents : Research focusing on the synthesis and molecular docking analysis of pyrazole derivatives has been conducted, evaluating their antibacterial, antioxidant, and potential anticancer activities. These studies contribute to the development of new therapeutic agents with improved efficacy against various diseases (Lynda, 2021).
Pharmacokinetics and Drug Metabolism
- Metabolism and excretion studies : The disposition of dipeptidyl peptidase IV inhibitors in rats, dogs, and humans has been examined, detailing the absorption, metabolism, and excretion pathways. Such studies are crucial for understanding the pharmacokinetics of therapeutic compounds and optimizing their clinical use (Sharma et al., 2012).
Mecanismo De Acción
Target of Action
It is suggested that it may have an effect on sodium channel isoforms, such as na v 18 .
Biochemical Pathways
It is suggested that it may have an impact on pathways related to pain signaling, given its efficacy in rodent models of pain .
Result of Action
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-pyrazin-2-yloxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-4-3-11(8-22-13)15(24)23-7-1-2-12(10-23)25-14-9-20-5-6-21-14/h3-6,8-9,12H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHVQUFZYFWFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

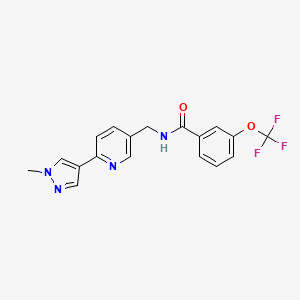
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557904.png)
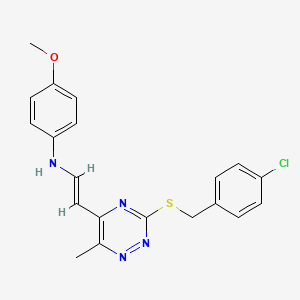
![2,2-Dimethylspiro[3.3]heptan-6-one](/img/structure/B2557906.png)
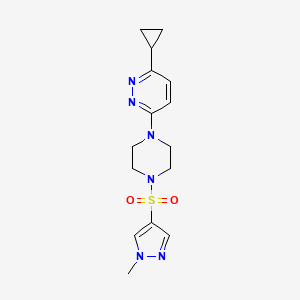
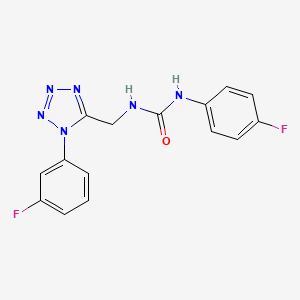
![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)


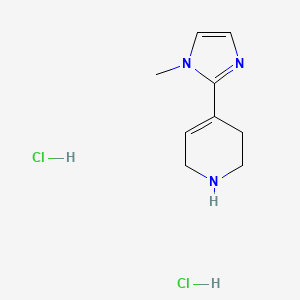
methanone](/img/structure/B2557921.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)
